2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAWUOUGIMKBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between the target compound and related indol-3-yl-oxoacetamides:
Key Comparative Insights
Substituent Effects on Bioactivity: Adamantane derivatives (e.g., compound 5r) exhibit potent cytotoxicity via caspase-8 activation, attributed to adamantane’s hydrophobicity enhancing membrane penetration. In contrast, the target compound’s diethylamino group may improve solubility while retaining moderate lipophilicity. Indibulin’s 4-chlorobenzyl and pyridinyl groups confer tubulin-binding specificity, whereas the target’s oxolan-2-ylmethyl group might favor interactions with polar enzymatic pockets.
Receptor Binding vs. Cytotoxicity: The fluorinated derivative 8 demonstrates high CB2 receptor affinity due to fluorine’s electronegativity and small size, contrasting with the target compound’s diethylamino group, which may prioritize metabolic stability over receptor selectivity.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-substituted indol-3-yl-oxoacetamides (e.g., coupling oxalyl chloride with indole intermediates followed by amine addition). However, the oxolan-2-ylmethylamine component introduces stereochemical considerations absent in adamantane or pyridinyl analogs.
Diethylamino groups may reduce first-pass metabolism via steric hindrance of hepatic enzymes, a advantage over simpler alkylamines.
Q & A
Q. What are the optimal synthetic routes for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the indole core.
- Step 1: Acylation of the indole nitrogen using 2-(diethylamino)-2-oxoethyl chloride under basic conditions (e.g., NaH in DMF) to introduce the diethylamino-oxoethyl group .
- Step 2: Introduction of the 2-oxoacetamide moiety via coupling with oxolan-2-ylmethylamine using EDCI/HOBt as coupling agents .
- Key Optimization Parameters:
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target Identification: Competitive binding assays using fluorogenic substrates for kinases or proteases .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases, GPCRs). Focus on the indole and oxolan moieties as key pharmacophores .
- QM/MM Simulations: Analyze transition states for reactions involving the diethylamino-oxoethyl group to optimize substituent electronic effects .
- ADMET Prediction: SwissADME or ADMETLab to assess solubility (LogP ~2.5) and blood-brain barrier permeability .
Q. How to resolve contradictions in biological activity data across similar indole derivatives?
Methodological Answer:
- Orthogonal Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites that may explain variability .
- Structural-Activity Landscaping: Compare IC values of analogs with substituent variations (e.g., diethylamino vs. piperidinyl groups) .
Q. What strategies improve stability of the oxoacetamide moiety under physiological conditions?
Methodological Answer:
- pH Optimization: Buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the acetamide bond .
- Prodrug Design: Mask the oxoacetamide as an ester or carbamate, cleaved enzymatically in vivo .
- Lyophilization: Stabilize aqueous formulations by freeze-drying with trehalose or mannitol as cryoprotectants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
